molecular formula C19H15BrClN3O4S2 B2450956 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 893789-38-3

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2450956
CAS No.: 893789-38-3
M. Wt: 528.82
InChI Key: IZOIYFWFKRSFIY-UHFFFAOYSA-N
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Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrClN3O4S2 and its molecular weight is 528.82. The purity is usually 95%.
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Properties

CAS No.

893789-38-3

Molecular Formula

C19H15BrClN3O4S2

Molecular Weight

528.82

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C19H15BrClN3O4S2/c1-11-14(21)3-2-4-15(11)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

IZOIYFWFKRSFIY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN3O4S2C_{19}H_{16}BrN_3O_4S_2, and it features a pyrimidine core with various substituents that enhance its biological activity. The presence of a bromophenyl group and a sulfonyl moiety is particularly noteworthy for its potential interactions in biological systems.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties . The compound has shown promising results against various strains of bacteria and fungi. For instance:

  • In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The compound exhibited antifungal effects against Candida albicans, which is critical in treating opportunistic infections .

Anticancer Activity

Research indicates that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been evaluated for its anticancer properties:

  • It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells .
  • Structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance anticancer efficacy, making this compound a candidate for further development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for bacterial and cancer cell proliferation.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to reduced viability of pathogens or cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of similar pyrimidine derivatives:

StudyCompoundActivityFindings
Nagaraj & Reddy (2008)4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]-2-(amino-4-(4-methoxyphenyl)pyrimidine-6-yl) phenolAntimicrobialActive against E. coli and S. aureus
Ramiz et al. (2015)2,6-disubstituted pyrimidinesAntibacterialHigh activity against B. subtilis with MIC values of 75 µg/mL
Chikhalia et al. (2010)New pyrimidine derivativesAntifungalHigher activity than standard drugs against C. albicans

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. The sulfonamide group is particularly known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Studies have shown that derivatives of pyrimidines can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to inhibit specific enzymes involved in cell proliferation. Compounds in this class have been reported to target pathways critical for cancer cell survival, thereby offering therapeutic benefits in oncology .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds structurally related to 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide:

  • Antimicrobial Activity : A study demonstrated that similar pyrimidine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Research indicated that compounds with bromophenyl and sulfonamide functionalities showed promising results in inhibiting cancer cell lines in vitro .
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that this class of compounds could effectively inhibit key metabolic enzymes involved in cancer metabolism .

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